1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether
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Overview
Description
1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether is an organosilicon compound. It is characterized by the presence of trimethylsilyl groups and enol ether functionalities, making it a versatile reagent in organic synthesis. This compound is often used in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether typically involves the reaction of trimethylsilyl chloride with methoxyethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether involves the activation of the enol ether functionality, which facilitates nucleophilic addition reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the intermediate species formed during reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity but different functional groups.
Trimethylsilyl chloride: Used in similar synthetic applications but with different reactivity profiles.
Trimethylsilyl acetate: Shares some chemical properties but is used in different contexts.
Uniqueness
1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether is unique due to its combination of enol ether and trimethylsilyl functionalities, which provide a versatile platform for various chemical transformations. Its stability and reactivity make it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
1-methoxyethenoxy(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIVWPNULLYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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